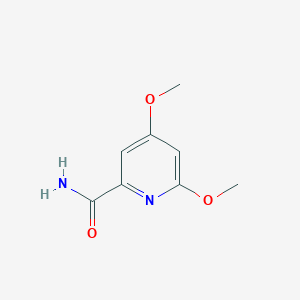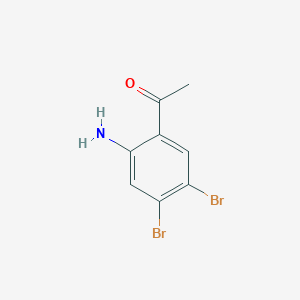![molecular formula C7H5Cl2N3S B13654261 4,6-Dichloro-2-(methylthio)-1H-imidazo[4,5-c]pyridine](/img/structure/B13654261.png)
4,6-Dichloro-2-(methylthio)-1H-imidazo[4,5-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-2-(methylthio)-1H-imidazo[4,5-c]pyridine is a heterocyclic compound with the molecular formula C7H5Cl2N3S It is a derivative of imidazo[4,5-c]pyridine, characterized by the presence of two chlorine atoms and a methylthio group
準備方法
The synthesis of 4,6-Dichloro-2-(methylthio)-1H-imidazo[4,5-c]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazo[4,5-c]pyridine Core: This step involves the cyclization of appropriate precursors to form the imidazo[4,5-c]pyridine core.
Methylthio Substitution: The final step involves the substitution of a methylthio group at the 2 position, typically using methylthiolating agents like methylthiolate salts.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.
化学反応の分析
4,6-Dichloro-2-(methylthio)-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4,6-Dichloro-2-(methylthio)-1H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
作用機序
The mechanism of action of 4,6-Dichloro-2-(methylthio)-1H-imidazo[4,5-c]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases by binding to their active sites, thereby affecting cellular signaling pathways. The exact molecular targets and pathways involved vary depending on the specific context of its use.
類似化合物との比較
4,6-Dichloro-2-(methylthio)-1H-imidazo[4,5-c]pyridine can be compared with other similar compounds, such as:
4,6-Dichloro-2-(methylthio)pyrimidine: This compound shares a similar structure but lacks the imidazo ring, which may result in different chemical and biological properties.
4,6-Dichloro-2-(methylthio)-5-phenylpyrimidine: The presence of a phenyl group at the 5 position introduces additional steric and electronic effects, potentially altering its reactivity and applications.
4,6-Dichloro-2-methylthio-5-phenylpyrimidine:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the imidazo ring, which confer distinct properties and applications compared to its analogs.
特性
分子式 |
C7H5Cl2N3S |
|---|---|
分子量 |
234.11 g/mol |
IUPAC名 |
4,6-dichloro-2-methylsulfanyl-1H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C7H5Cl2N3S/c1-13-7-10-3-2-4(8)11-6(9)5(3)12-7/h2H,1H3,(H,10,12) |
InChIキー |
YAGCGZMONBQZHJ-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC2=C(N=C(C=C2N1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Propan-2-yl)amino]pentanoic acid hydrochloride](/img/structure/B13654183.png)
![(2R)-2-amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B13654190.png)











![Bis(4'-(tert-butyl)-[1,1'-biphenyl]-4-yl)amine](/img/structure/B13654289.png)
